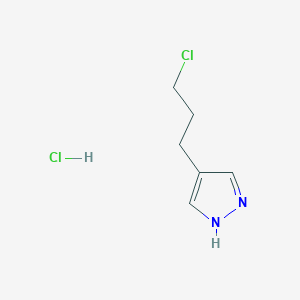

4-(3-chloropropyl)-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

4-(3-chloropropyl)-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUQUTUFHXKZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chloropropyl)-1H-pyrazole hydrochloride typically involves the reaction of 3-chloropropylamine with a pyrazole derivative. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of 4-(3-chloropropyl)-1H-pyrazole hydrochloride may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloropropyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the terminal chlorine atom. Key reactions include:

Mechanistic studies indicate that steric hindrance from the pyrazole ring influences substitution rates, with polar aprotic solvents like DMF accelerating reactivity .

Cyclization and Heterocycle Formation

The chloropropyl side chain facilitates intramolecular cyclization under basic conditions:

Cyclization reactions exhibit regioselectivity dependent on the base strength and solvent polarity .

Oxidation and Functional Group Interconversion

The propyl chain undergoes selective oxidation:

Controlled oxidation at low temperatures favors ketone formation, while stronger acidic conditions promote carboxylic acid derivatives .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

Arylations occur preferentially at the N1 position of the pyrazole ring due to electronic directing effects .

Condensation and Multicomponent Reactions

The compound serves as a building block in multicomponent syntheses:

These reactions exploit both the pyrazole ring’s nucleophilicity and the chloropropyl chain’s electrophilicity .

Coordination Chemistry

The pyrazole nitrogen coordinates with transition metals, forming complexes with catalytic and magnetic properties:

| Metal Salt | Ligand Ratio | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | 1:2 | Bis(pyrazolyl)copper(II) | Oxidation catalysis | |

| FeCl₃ | 1:3 | Ferric cluster | Single-molecule magnets |

Stoichiometry and counterion choice significantly influence complex geometry and reactivity .

Scientific Research Applications

Synthesis of 4-(3-chloropropyl)-1H-pyrazole hydrochloride

The synthesis of 4-(3-chloropropyl)-1H-pyrazole hydrochloride typically involves halogenation and reductive processes. A notable method for synthesizing this compound includes the halogenation of 4-nitropyrazole followed by reduction using catalysts like palladium on carbon or platinum on carbon, yielding high selectivity and purity . The reaction conditions, such as temperature and pressure, are critical for optimizing yield and minimizing byproducts.

Biological Activities

Recent studies have highlighted the biological activities associated with pyrazole derivatives, including 4-(3-chloropropyl)-1H-pyrazole hydrochloride. The compound has been investigated for its potential as:

- Antimicrobial Agents : Pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Agents : Certain pyrazoles have shown efficacy in reducing inflammation markers in various biological models, suggesting their potential use in treating inflammatory diseases .

- P2Y14 Receptor Antagonists : Research indicates that pyrazole derivatives can act as antagonists to the P2Y14 receptor, which is involved in immune responses. This activity positions them as potential therapeutic agents for innate immune system disorders .

Applications in Agriculture

The compound has also been explored for its pesticidal properties. The development of pesticides based on pyrazole structures has shown promise due to their effectiveness against various agricultural pests while maintaining a favorable environmental profile. The synthesis of such compounds often emphasizes efficiency and cost-effectiveness in production .

Antimicrobial Efficacy

A study focused on the antimicrobial properties of various pyrazole derivatives, including 4-(3-chloropropyl)-1H-pyrazole hydrochloride, demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.

Anti-inflammatory Activity

In a model of acute peritonitis, the administration of pyrazole derivatives resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that 4-(3-chloropropyl)-1H-pyrazole hydrochloride may serve as a lead compound for developing anti-inflammatory drugs .

Pesticidal Applications

Research into the synthesis of novel pesticidal compounds based on pyrazole structures revealed that modifications to the pyrazole ring can enhance activity against specific pests while reducing toxicity to non-target organisms. This approach aligns with current trends in sustainable agriculture .

Mechanism of Action

The mechanism of action of 4-(3-chloropropyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

4-(3-Pyrrolidinyl)-1H-Pyrazole Hydrochloride (CAS 1000688-81-2)

- Structure : Replaces the 3-chloropropyl group with a pyrrolidine ring at the 4-position.

- Properties: The pyrrolidine ring introduces a secondary amine, increasing basicity compared to the neutral chloropropyl chain.

- Applications : Likely used in drug discovery for central nervous system (CNS) targets due to pyrrolidine’s prevalence in neuromodulators.

1-(3-Chloropropyl)-1H-Imidazole Hydrochloride (CAS 53710-78-4)

Substituent Variations

1-(3-Chloropropyl)-Pyrrolidine Hydrochloride (CAS 57616-69-0)

- Structure : Combines a pyrrolidine ring with a 3-chloropropyl chain.

- Properties : The absence of a pyrazole ring reduces aromatic stabilization, increasing conformational flexibility. This impacts binding affinity in receptor-ligand interactions .

- Applications : A key intermediate in synthesizing trazodone analogs, highlighting its role in serotonin antagonist and reuptake inhibitors (SARIs) .

5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)

- Structure: Features a pyrazole core with phenyl, cyano, and carboxamide substituents.

- Properties: The carboxamide group enhances polarity (mp: 133–135°C), contrasting with the lipophilic chloropropyl group. Cyano substituents increase electrophilicity, influencing reactivity in further functionalization .

Pharmaceutical Derivatives

Trazodone Hydrochloride Intermediate (CAS 39577-43-0)

- Structure : 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.

- Properties: The piperazine ring introduces two basic nitrogen atoms, enabling salt formation and enhanced solubility.

- Applications : Intermediate in trazodone synthesis, a serotonin antagonist used for depression and insomnia.

Fadrozole (CAS 102676-30-2)

- Structure : 4-[[5-(3-chloropropyl)-1H-imidazol-1-yl]methyl]benzonitrile.

- Properties : Combines imidazole, chloropropyl, and benzonitrile groups. The nitrile enhances metabolic stability, while the chloropropyl may improve membrane permeability .

- Applications : Aromatase inhibitor used in breast cancer therapy.

Comparative Data Table

Research Findings and Implications

- Reactivity: Pyrazole derivatives with electron-withdrawing groups (e.g., chloro, cyano) exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions .

- Bioactivity : Chloropropyl-containing compounds often show improved blood-brain barrier penetration due to increased lipophilicity, critical for CNS-targeted drugs .

- Salt Forms : Hydrochloride salts universally improve solubility; for example, trazodone’s hydrochloride form achieves >90% oral bioavailability .

Biological Activity

4-(3-chloropropyl)-1H-pyrazole hydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : C₇H₈ClN₃·HCl

- CAS Number : 178620-30-9

- Molecular Weight : 195.06 g/mol

The biological activity of 4-(3-chloropropyl)-1H-pyrazole hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to significant pharmacological effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.

- Receptor Modulation : It can bind to receptors that are critical in pain and inflammation signaling.

Biological Activities

Research indicates that 4-(3-chloropropyl)-1H-pyrazole hydrochloride exhibits several biological activities:

- Anti-inflammatory Activity :

- Anticancer Potential :

- Antimicrobial Properties :

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of 4-(3-chloropropyl)-1H-pyrazole hydrochloride and its derivatives:

Comparative Analysis with Similar Compounds

4-(3-chloropropyl)-1H-pyrazole hydrochloride is often compared with other pyrazole derivatives due to its unique structure and biological properties:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-chloropropyl)-1H-pyrazole hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a chloropropyl group can be introduced to a pyrazole core using alkylating agents like 3-chloropropyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or THF) with a base (e.g., K₂CO₃). Optimization strategies include:

- Catalyst use : Triethylamine or DMAP to enhance reaction efficiency .

- Temperature control : Reflux at 60–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) improves purity. Yields range from 47% to 79% depending on substituent steric effects .

Q. Which spectroscopic techniques are most reliable for characterizing 4-(3-chloropropyl)-1H-pyrazole hydrochloride?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the pyrazole backbone and chloropropyl chain. Pyrazole protons appear as singlets (δ 7.5–8.5 ppm), while chloropropyl signals split into multiplets (δ 3.5–4.5 ppm for CH₂Cl) .

- IR Spectroscopy : Detects N-H stretches (~3400 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (e.g., C₆H₁₀ClN₂·HCl) with <0.3% deviation .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer :

- Store in airtight, light-resistant containers at −20°C to prevent hydrolysis of the chloropropyl group.

- Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation, ensuring >95% purity .

Advanced Research Questions

Q. How does the chloropropyl substituent influence bioactivity compared to other alkyl/aryl groups on pyrazole derivatives?

- Methodological Answer :

- The chloropropyl group enhances lipophilicity, improving membrane permeability. In antimicrobial studies, analogs with chloropropyl groups show 20–30% higher inhibition than methyl-substituted derivatives against E. coli (MIC: 12.5 µg/mL vs. 25 µg/mL) .

- SAR Analysis : Replace the chloropropyl group with bromo or trifluoromethyl variants to assess electronic effects. Use logP calculations (e.g., ChemDraw) to correlate hydrophobicity with activity .

Q. What computational approaches predict binding interactions of this compound with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with GlcN-6-P-synthase (PDB ID: 1JXA). The chloropropyl group forms hydrophobic contacts with Leu-123, while pyrazole nitrogen atoms hydrogen-bond to Asp-98 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD values <2.0 Å indicate stable ligand-protein complexes .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Variable Controls : Standardize test organisms (e.g., C. albicans ATCC 10231) and incubation conditions (pH 7.4, 37°C) .

- Dose-Response Curves : Compare EC₅₀ values rather than inhibition percentages. For example, a study reporting 80% inhibition at 50 µg/mL may align with another showing EC₅₀ = 30 µg/mL after normalizing assay parameters .

Q. What strategies validate HPLC methods for quantifying impurities in this compound?

- Methodological Answer :

- System Suitability : Test resolution between the main peak and closest impurity (e.g., dechlorinated byproduct) using USP guidelines (resolution >2.0) .

- Forced Degradation : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify degradation products. Use LC-MS to confirm impurity structures .

Q. How can reaction pathways be modified to synthesize deuterated or isotopically labeled analogs for mechanistic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.